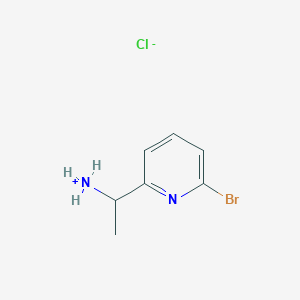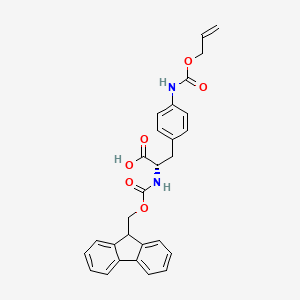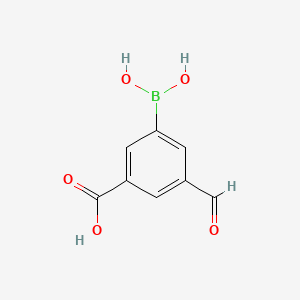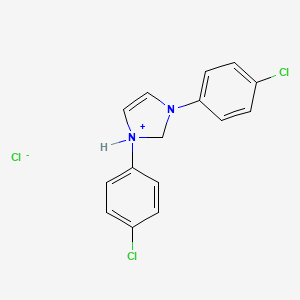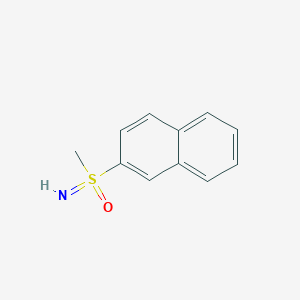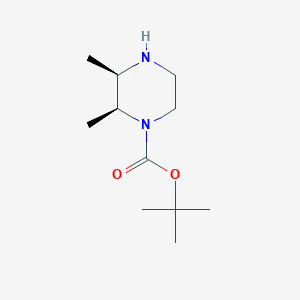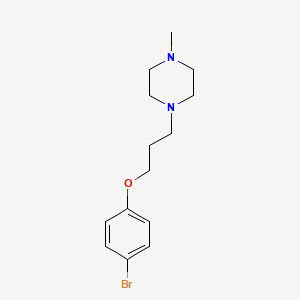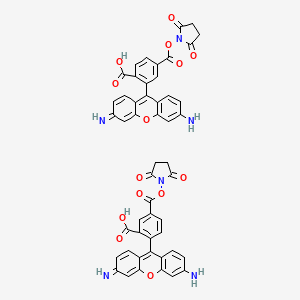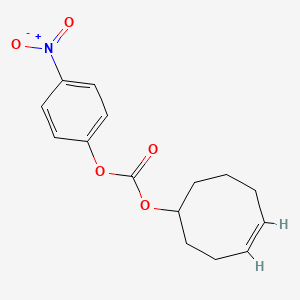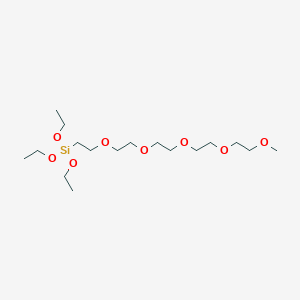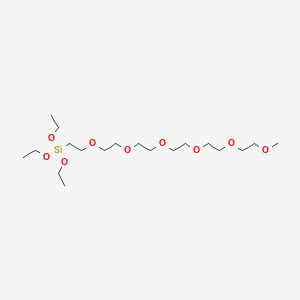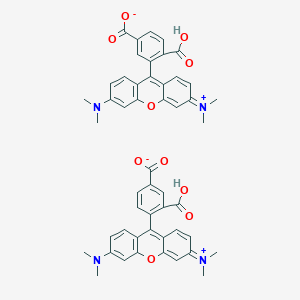
5-(and 6)-Carboxytetramethylrhodamine
説明
5-(and 6)-Carboxytetramethylrhodamine is a useful research compound. Its molecular formula is C50H44N4O10 and its molecular weight is 860.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(and 6)-Carboxytetramethylrhodamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(and 6)-Carboxytetramethylrhodamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA Probes Synthesis
5- and 6-carboxytetramethylrhodamines (TAMRAs) have been synthesized for use in DNA probes. The dyes have been converted into phosphoramidite reagents suitable for oligonucleotide synthesis. Their fluorescence quantum yield varies with the presence of dG nucleosides in adjacent regions of oligonucleotide sequences, showing their potential in DNA research applications (Kvach et al., 2009).
Single-Molecule Ruler
5-carboxytetramethylrhodamine (5-TAMRA) has been used in a series of DNA molecules labeled with the small nitroxide radical TEMPO for investigating intramolecular quenching efficiency. This method is effective for measuring short intramolecular distances in small ensemble and single-molecule experiments (Zhu, Clamme, & Deniz, 2005).
Fluorescence Studies in DNA
Research has been conducted on duplex and single-stranded DNA molecules labeled at the 5' ends with 5-carboxytetramethylrhodamine (TMRh). This study reveals at least three well-defined states of TMRh-DNA molecules, providing insights into the photophysics of TMRh and its implications for fluorescence studies with TMRh-labeled DNA (Vámosi, Gohlke, & Clegg, 1996).
Photosensitizers for Gene Silencing
5-carboxytetramethylrhodamine (TAMRA) has been covalently linked to nuclear localization signal (NLS)-conjugated peptide nucleic acids (PNAs) to serve as photosensitizers. This demonstrates the potential for light-controlled delivery and release of macromolecules entrapped within endocytic vesicles (Bøe, Longva, & Hovig, 2011).
Ligand Binding Studies
5- and 6-carboxytetramethylrhodamine have been used in ligand binding studies, showing different modes of binding and the ability to bind with stringent stereospecificity in certain protein cavities (Edmundson, Ely, & Herron, 1984).
Fluorescence Energy Transfer
These compounds have been utilized in steady-state fluorescence energy transfer experiments. For instance, their binding to polystyrene latex particles demonstrates their potential in biophysical research and materials science (Charreyre et al., 1995).
特性
IUPAC Name |
3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h2*5-13H,1-4H3,(H-,28,29,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOXZPUMKLJOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
860.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(and 6)-Carboxytetramethylrhodamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B8113765.png)

